![molecular formula C14H20N2O2 B286022 1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone](/img/structure/B286022.png)

1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

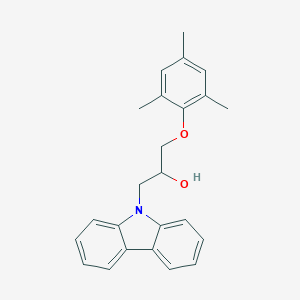

1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone, also known as DMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPP is a pyridine-based compound that has a morpholine ring attached to the 2-position, and a ketone group attached to the 1-position of the pyridine ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mécanisme D'action

1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone binds to the nAChR at the orthosteric site, which is the same site that acetylcholine binds to. It induces a conformational change in the receptor, which leads to the opening of the ion channel and the influx of cations, such as sodium and calcium. This influx of cations leads to depolarization of the cell membrane, which can trigger various downstream signaling pathways, such as the release of neurotransmitters or the activation of intracellular enzymes.

Biochemical and Physiological Effects

1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone has been shown to have various biochemical and physiological effects, depending on the type of nAChR that it activates. For example, activation of muscle-type nAChRs leads to muscle contraction, while activation of neuronal-type nAChRs leads to neurotransmitter release and modulation of synaptic plasticity. 1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and excitotoxicity.

Avantages Et Limitations Des Expériences En Laboratoire

1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone has several advantages for lab experiments, including its high potency and selectivity for nAChRs, its ability to induce a reproducible response, and its stability in aqueous solutions. However, 1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone also has some limitations, such as its short half-life in vivo, its potential toxicity at high concentrations, and its lack of selectivity for specific subtypes of nAChRs.

Orientations Futures

There are several future directions for research on 1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone, including the development of more selective nAChR agonists and antagonists, the investigation of the role of nAChRs in various diseases, and the exploration of the potential therapeutic applications of nAChR modulators. Additionally, the use of 1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone in combination with other compounds, such as allosteric modulators or inhibitors of downstream signaling pathways, may provide new insights into the complex mechanisms of nAChR signaling.

Méthodes De Synthèse

1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone can be synthesized using several methods, including the Hantzsch reaction, the Skraup reaction, and the Pinner reaction. The Hantzsch reaction involves the condensation of acetoacetate, aldehyde, and ammonium acetate in the presence of a catalyst. The Skraup reaction involves the condensation of glycerol, aniline, and an oxidant, such as sulfuric acid. The Pinner reaction involves the reaction of a pyridine derivative with an alkyl halide in the presence of a Lewis acid. The most commonly used method for synthesizing 1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone is the Hantzsch reaction, which yields high purity and high yield.

Applications De Recherche Scientifique

1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone has been widely used in scientific research as a potent and selective agonist for the nicotinic acetylcholine receptor (nAChR). It has been used to study the structure and function of nAChRs, as well as their role in various physiological processes, such as neurotransmission, muscle contraction, and cognitive function. 1-[4,6-Dimethyl-2-(4-morpholinyl)-3-pyridinyl]-1-propanone has also been used to study the effects of nAChR activation on various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Propriétés

Formule moléculaire |

C14H20N2O2 |

|---|---|

Poids moléculaire |

248.32 g/mol |

Nom IUPAC |

1-(4,6-dimethyl-2-morpholin-4-ylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C14H20N2O2/c1-4-12(17)13-10(2)9-11(3)15-14(13)16-5-7-18-8-6-16/h9H,4-8H2,1-3H3 |

Clé InChI |

OLWKMFCFJXRCLI-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=C(N=C(C=C1C)C)N2CCOCC2 |

SMILES canonique |

CCC(=O)C1=C(N=C(C=C1C)C)N2CCOCC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)

![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)

![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)

![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285942.png)

![1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B285948.png)

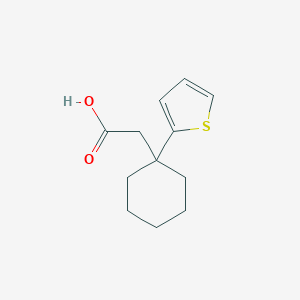

![[1-(Thien-2-ylcarbonyl)cyclohexyl]acetic acid](/img/structure/B285957.png)

![{[1-(5-Chlorothien-2-yl)cyclohexyl]amino}(oxo)acetic acid](/img/structure/B285962.png)